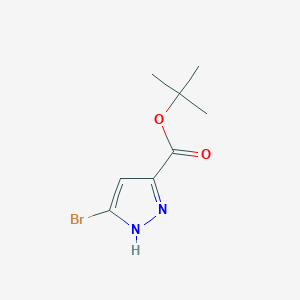

Ethyl 3-amino-4-chloro-2-nitrobenzoate

Overview

Description

Ethyl 3-amino-4-chloro-2-nitrobenzoate is a chemical compound with the CAS Number: 1277132-56-5 . It has a molecular weight of 244.63 and its molecular formula is C9H9ClN2O4 . It is a solid substance .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9ClN2O4/c1-2-16-9(13)5-3-4-6(10)7(11)8(5)12(14)15/h3-4H,2,11H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

This compound is a solid substance . Detailed physical and chemical properties such as boiling point, melting point, and solubility are not available in the resources.Scientific Research Applications

Electrosynthesis of Amines

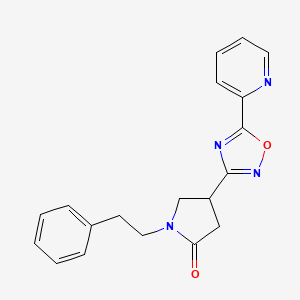

A study by Mikhal’chenko et al. (2007) explores the electrosynthesis of amines from related compounds, indicating a method for generating amines that might be applied to Ethyl 3-amino-4-chloro-2-nitrobenzoate or its analogs. The research demonstrates the electrochemical behavior and potential applications in synthesizing amine derivatives through electroreduction processes (Mikhal’chenko et al., 2007).

Synthesis of Disperse Azo Dyes

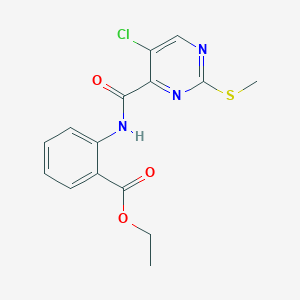

Karcı and Demirçalı (2006) describe the synthesis of novel phenylazopyrimidone dyes from 2-aminobenzimidazole and ethyl cyanoacetate, showcasing the potential of this compound derivatives in creating disperse dyes. This study highlights the compound's applicability in dye chemistry and its role in synthesizing azo dyes with varied absorption properties (Karcı & Demirçalı, 2006).

Continuous-Flow Synthesis

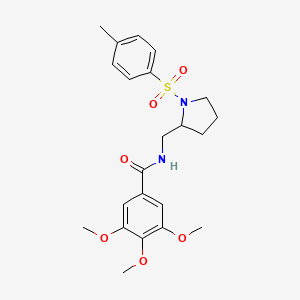

França et al. (2020) focus on the continuous-flow synthesis of benzocaine, showcasing advanced methodologies that could be adapted for synthesizing derivatives of this compound. This research demonstrates the efficiency and technological advancement in pharmaceutical compound synthesis, offering insights into optimizing production processes for related compounds (França et al., 2020).

Synthesizing Line of Benzocaine

Research by Chen Bi-fe (2015) on synthesizing benzocaine from p-aminobenzoic highlights a direct relevance to this compound as it outlines a process that could be applicable for synthesizing or modifying similar compounds. This study may provide a foundation for further exploration into the synthesis and application of this compound derivatives (Chen Bi-fe, 2015).

Safety and Hazards

Ethyl 3-amino-4-chloro-2-nitrobenzoate has several hazard statements including H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing vapors, mist or gas, and to use personal protective equipment .

properties

IUPAC Name |

ethyl 3-amino-4-chloro-2-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O4/c1-2-16-9(13)5-3-4-6(10)7(11)8(5)12(14)15/h3-4H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGIBZFACGPUTEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)Cl)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

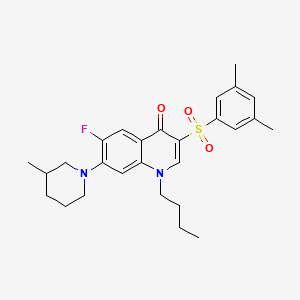

![Tert-butyl 4-[2-[4-(2-methylpropyl)phenyl]propanoyl]piperazine-1-carboxylate](/img/structure/B2696349.png)

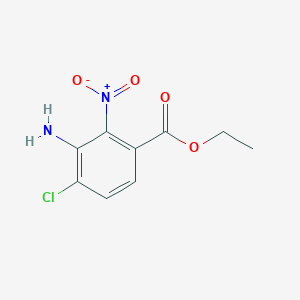

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2696358.png)

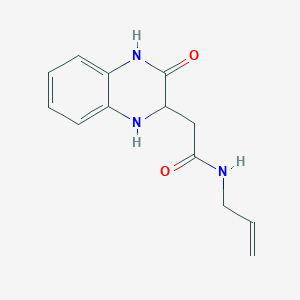

![N-(3-chloro-4-methylphenyl)-2-((6-isopropyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2696360.png)